BenchChemオンラインストアへようこそ!

6-(Hydroxymethyl)benzo[a]pyrene

Sulfotransferase Metabolic Activation Genotoxicity

Choose 6-(Hydroxymethyl)benzo[a]pyrene (HMBP) for dissection of sulfotransferase-dependent carcinogenesis. Unlike BaP (CYP450/epoxide hydrolase), HMBP requires PAPS-dependent SULT conversion to the electrophile SMBP for DNA adduct formation. This makes HMBP inert in SULT-deficient systems but mutagenic in SULT-expressing cells, enabling unambiguous pathway attribution. It is the preferred precursor for N²-(benzo[a]pyrene-6-methylenyl)-2′-deoxyguanosine adduct standards and a calibrated reference for SAR studies of 6-substituted BaP derivatives.

Molecular Formula C21H14O
Molecular Weight 282.3 g/mol
CAS No. 21247-98-3
Cat. No. B1213382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Hydroxymethyl)benzo[a]pyrene
CAS21247-98-3
Synonyms6-(hydroxymethyl)benzo(a)pyrene
6-(hydroxymethyl)benzo(a)pyrene, 13C-labeled
6-HMBP
6-hydroxymethanolbenzo(a)pyrene
benzo(a)pyrene-6-methanol
Molecular FormulaC21H14O
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C4C(=C2CO)C=CC5=CC=CC(=C54)C=C3
InChIInChI=1S/C21H14O/c22-12-19-16-7-2-1-6-15(16)17-10-8-13-4-3-5-14-9-11-18(19)21(17)20(13)14/h1-11,22H,12H2
InChIKeyFJQLVOHCPDYIFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Hydroxymethyl)benzo[a]pyrene (CAS 21247-98-3): A Proximate Carcinogen Probe for the Meso-Methyl Substitution Pathway of PAH Activation


6-(Hydroxymethyl)benzo[a]pyrene (HMBP; C₂₁H₁₄O; MW 282.34 g/mol) is a benzylic alcohol derivative of the polycyclic aromatic hydrocarbon (PAH) benzo[a]pyrene (BaP). It functions as a proximate carcinogen in the meso-methyl substitution pathway, wherein hydroxylation at the 6-methyl position followed by sulfotransferase-mediated esterification generates the ultimate electrophilic species 6-sulfooxymethylbenzo[a]pyrene (SMBP), which forms covalent benzylic DNA adducts [1]. Unlike BaP, which is primarily activated through the canonical cytochrome P450 / epoxide hydrolase pathway to yield bay-region diol-epoxides, HMBP represents a mechanistically distinct, sulfotransferase-dependent activation route that is quantitatively significant in rat and mouse liver [2].

Why 6-(Hydroxymethyl)benzo[a]pyrene Cannot Be Interchanged with Benzo[a]pyrene or Other BaP Metabolites in Carcinogenesis and DNA-Adduct Research


6-(Hydroxymethyl)benzo[a]pyrene operates through an activation mechanism that is enzymatically and chemically orthogonal to the canonical BaP diol-epoxide pathway. HMBP requires 3′-phosphoadenosine-5′-phosphosulfate (PAPS)-dependent sulfotransferase activity—specifically rat hepatic hydroxysteroid sulfotransferase—to convert the benzylic alcohol to the electrophilic sulfate ester SMBP, the species directly responsible for DNA adduct formation [1]. In sulfotransferase-deficient cells, HMBP is essentially inert as a mutagen, whereas in sulfotransferase-expressing cells it induces significant gene mutations [2]. This enzymatic dependency means that HMBP cannot substitute for BaP (which proceeds via CYP1A1/1B1 and epoxide hydrolase), for 6-methyl-BaP (which requires initial oxidation), or for the direct-acting SMBP in experiments probing tissue-specific metabolic competence, inhibitor sensitivity, or DNA-adduct spectra. The quantitative evidence below substantiates this differentiation.

Quantitative Differentiation Evidence for 6-(Hydroxymethyl)benzo[a]pyrene: Comparative Data Against Key Analogs and Pathway Competitors


Metabolic Activation Pathway: Sulfotransferase-Dependent Genotoxicity Versus P450-Dependent BaP Activation

HMBP requires sulfotransferase (SULT)-mediated conversion to the electrophilic sulfate ester SMBP for DNA adduct formation and mutagenicity, whereas BaP is primarily activated by cytochrome P450 enzymes to bay-region diol-epoxides. HMBP induced gene mutations in Chinese hamster V79-derived cell lines stably expressing rat hydroxysteroid sulfotransferase a, but elicited only marginal effects in sulfotransferase-deficient control cells [1]. This SULT-dependence is confirmed by the finding that pretreatment of rats with dehydroepiandrosterone (DHEA), a SULT inhibitor, significantly inhibited hepatic DNA adduct formation from HMBP in vivo [2].

Sulfotransferase Metabolic Activation Genotoxicity

Non-Enzymatic DNA Binding Capacity: HMBP vs. 6-Acetoxymethylbenzo[a]pyrene

The intrinsic chemical reactivity of HMBP toward DNA is negligible compared to its esterified derivative 6-acetoxymethylbenzo[a]pyrene (6-AcOCH₂-BaP). Non-enzymatic incubation with rat and calf thymus DNA yielded HMBP binding of only 5 μmol hydrocarbon per mol DNA phosphorus, whereas 6-AcOCH₂-BaP bound 88.4–97.3 μmol per mol DNA phosphorus under identical conditions [1]. This ~18–19-fold difference demonstrates that HMBP itself is not a direct-acting electrophile and requires metabolic activation to exert genotoxic effects.

DNA Binding Direct Reactivity 6-Acetoxymethyl-BaP

Carcinogenic Potency in Rat Subcutaneous Model: HMBP vs. Benzo[a]pyrene and 6-Substituted Derivatives

In a systematic structure-activity study, Sprague-Dawley rats received 30 subcutaneous injections (alternate days) of 6-substituted BaP derivatives at multiple dose levels. At the 0.2 μmol dose level, HMBP was nearly equipotent to BaP, 6-acetoxymethyl-BaP, 6-methyl-BaP, and 6-benzoyloxymethyl-BaP, while 6-formyl-BaP and 6-chloromethyl-BaP were less active, and 6-methoxymethyl-BaP was inactive. At lower doses, the potency order was estimated as: 6-AcOCH₂-BaP ≈ HMBP ≈ or > BaP > 6-CH₃-BaP > 6-BzOCH₂-BaP > 6-ClCH₂-BaP > 6-CHO-BaP > 6-BrCH₂-BaP [1].

Carcinogenicity Rat s.c. Model Structure-Activity Relationship

Mouse Skin Tumor Initiation: HMBP vs. Benzo[a]pyrene in Two-Stage Carcinogenesis

In a two-stage skin tumorigenesis assay using outbred female CD-1 mice, the tumor-initiating activity of HMBP (6-OH-CH₂-BP) was only 12.5% of that of benzo[a]pyrene (BP), while 6-methylbenzo[a]pyrene (6-CH₃-BP) exhibited 20% of BP activity. Furthermore, the P450 inhibitor 7,8-benzoflavone (7,8-BF) produced a dose-dependent inhibition of BP tumorigenesis but had little effect on HMBP or 6-CH₃-BP initiation, confirming that HMBP activation in mouse skin is not P450-dependent [1].

Skin Carcinogenesis Tumor Initiation Two-Stage Model

Hepatocarcinogenicity: HMBP vs. Its Ultimate Electrophilic Metabolite SMBP in Infant Mice

A single intraperitoneal dose of 2.5 nmol/g body weight of SMBP in infant male B6C3F1 mice induced liver tumors in 35 of 36 mice (97%) at 10 months, with an average multiplicity of 4.4 tumors per mouse. A comparable dose of the parent compound HMBP was only one-tenth as active. SMBP-derived benzylic DNA adducts accounted for approximately 80% of total DNA adducts in the livers of these mice, whereas the major HMBP-derived adduct (N²-(benzo[a]pyrene-6-methylenyl)-deoxyguanosine) represented only ~20–30% of total HMBP residues bound to hepatic DNA in rats [1][2].

Hepatocarcinogenicity SMBP DNA Adducts Infant Mouse Model

Direct Mutagenicity Contrast: HMBP vs. the Bay-Region Diol-Epoxide (BPDE) in Mammalian Cells

In Chinese hamster V79 cells, which lack intrinsic PAH-metabolizing capacity, HMBP—along with all tested BaP phenols, 4,5-diols, trans-9,10-diol, and 6-methyl-BaP—showed little or no direct mutagenicity at both the ouabain-resistance and 8-azaguanine-resistance loci. In contrast, the bay-region diol-epoxide (±)-7β,8α-dihydroxy-9β,10β-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE) exhibited a 2000-fold higher mutation frequency for ouabain resistance and a 270-fold higher frequency for 8-azaguanine resistance compared to the K-region 4,5-epoxide [1]. Although this comparison is across compound classes within the same study, it establishes that HMBP lacks the direct DNA-damaging potency characteristic of the ultimate carcinogen from the canonical BaP activation pathway.

Mutagenicity V79 Cells BPDE Structure-Activity

Optimal Scientific and Industrial Application Scenarios for 6-(Hydroxymethyl)benzo[a]pyrene Based on Quantitative Differentiation Evidence


Pathway-Specific Probe for Sulfotransferase-Dependent PAH Carcinogenesis in Rodent Liver Models

HMBP is the compound of choice for studies aimed at dissecting the contribution of the meso-methyl substitution / sulfotransferase activation pathway to PAH-induced hepatocarcinogenesis. As demonstrated by Surh et al. (1989), HMBP requires PAPS-dependent sulfotransferase for DNA adduct formation, and its activation is inhibitable by DHEA [1]. This makes HMBP uniquely suited for experiments comparing sulfotransferase-competent versus sulfotransferase-deficient systems (e.g., Glatt et al. 1994 V79 cell panel) where BaP would confound results by proceeding through the P450 pathway regardless of SULT status [2].

DNA Adduct Standard for N²-(Benzo[a]pyrene-6-methylenyl)-2′-deoxyguanosine Detection and Quantitation

The major DNA adduct formed from HMBP via SMBP has been definitively identified by NMR spectroscopy as N²-(benzo[a]pyrene-6-methylenyl)-2′-deoxyguanosine, accounting for ~20–30% of total hepatic DNA-bound HMBP residues in rats and ~80% of SMBP-derived adducts in mice [1][2]. HMBP serves as the precursor for generating this structurally characterized benzylic adduct standard, which is essential for ³²P-postlabeling, LC-MS/MS, and immunohistochemical detection methods in biomonitoring studies. The adduct is chromatographically distinct from BPDE-derived N²-guanine adducts, enabling unambiguous pathway attribution.

Comparative Carcinogenicity Studies in Rat Subcutaneous and Mouse Skin Models Requiring 6-Position SAR References

The comprehensive structure-activity data from Sydnor et al. (1980) and Slaga et al. (1978) establish HMBP as an essential reference compound within the 6-substituted BaP series [3][4]. Its equipotency to BaP in the rat s.c. model (0.2 μmol × 30 doses) contrasts with its 8-fold lower skin tumor-initiating activity in mice (12.5% of BaP), providing a calibrated baseline for evaluating novel 6-substituted PAH derivatives. The clear rank-order separation at lower doses (6-AcOCH₂ ≈ HMBP ≈ or > BaP > 6-CH₃ > others) makes HMBP indispensable for SAR studies probing the relationship between 6-substituent lability and carcinogenic potency.

Procarcinogen Activation Studies Distinguishing Direct-Acting from Metabolically-Activated Genotoxicity

The ~18–19-fold difference in non-enzymatic DNA binding between HMBP (5 μmol/mol DNA P) and 6-AcOCH₂-BaP (88–97 μmol/mol DNA P), as reported by Tay et al. (1979), positions HMBP as a key negative-control procarcinogen in direct reactivity assays [5]. HMBP's negligible intrinsic DNA reactivity, combined with its requirement for ATP-, acetyl-CoA-, or PAPS-dependent enzymatic activation to form DNA adducts, makes it ideal for studies that must discriminate between direct chemical genotoxicity and metabolism-dependent genotoxicity—a distinction impossible with the inherently reactive SMBP or 6-AcOCH₂-BaP.

Quote Request

Request a Quote for 6-(Hydroxymethyl)benzo[a]pyrene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.